molecular formula C23H21N5S3 B3631879 13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B3631879
M. Wt: 463.6 g/mol
InChI Key: GHHYITOGDNGWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique structure and diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as cyclization, sulfonation, and methylation. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and minimize waste. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions: 13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as sulfanyl and methyl groups, which are reactive under specific conditions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Scientific Research Applications

13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and triggering various biochemical responses. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5S3/c1-27-11-10-17-18(12-27)31-21-19(17)20-25-26-23(28(20)22(24-21)29-2)30-13-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHYITOGDNGWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C4=NN=C(N4C(=N3)SC)SCC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 2
13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 3
Reactant of Route 3
13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 4
Reactant of Route 4
13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 5
13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 6
13-methyl-7-methylsulfanyl-5-(naphthalen-1-ylmethylsulfanyl)-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

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